molecular formula C17H24N6 B2851837 3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380141-63-7

3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2851837
CAS No.: 2380141-63-7
M. Wt: 312.421
InChI Key: DZBJLVHAWRMFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a piperazine ring, which is further connected to a methylpyrimidine moiety. The unique structure of this compound makes it a valuable candidate for various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridazine N-oxides, while reduction may produce partially or fully reduced derivatives .

Scientific Research Applications

3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
  • 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine stands out due to its unique combination of a tert-butyl-substituted pyridazine ring and a piperazine-linked methylpyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-13-11-18-16(19-12-13)23-9-7-22(8-10-23)15-6-5-14(20-21-15)17(2,3)4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBJLVHAWRMFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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